Regorafenib Monohydrate

Description

See also: Regorafenib (has active moiety).

Properties

IUPAC Name |

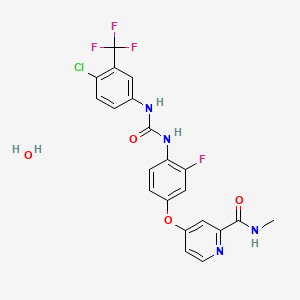

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.H2O/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPOQLDXFHBOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144349 | |

| Record name | Regorafenib hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019206-88-2 | |

| Record name | Regorafenib hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1019206882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Regorafenib hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Regorafenib hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REGORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGN125FS9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Regorafenib Monohydrate: A Multi-faceted Inhibitor of Colorectal Cancer Progression

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib monohydrate is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of metastatic colorectal cancer (mCRC) that has progressed after standard therapies.[1] Its mechanism of action is complex and multi-faceted, targeting key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms of regorafenib in colorectal cancer, with a focus on its kinase targets, effects on signaling pathways, and the methodologies used to elucidate these functions.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide.[4] The development of targeted therapies has significantly improved outcomes for patients with mCRC. Regorafenib (Stivarga®) is a small-molecule inhibitor that targets multiple protein kinases involved in critical cellular processes that are often dysregulated in cancer.[5] Originally developed as a RAF1 inhibitor, preclinical studies revealed its broad-spectrum activity against a range of kinases.[3] This guide will delve into the specific molecular interactions and cellular consequences of regorafenib treatment in the context of colorectal cancer.

Core Mechanism of Action: Multi-Kinase Inhibition

Regorafenib's efficacy stems from its ability to simultaneously block several key signaling pathways that drive tumor growth and survival.[3] Its targets can be broadly categorized into those involved in angiogenesis, oncogenesis, and the tumor stroma.

Anti-Angiogenic Effects

A primary mechanism of regorafenib is the inhibition of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][6] Regorafenib targets several receptor tyrosine kinases (RTKs) crucial for this process:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib potently inhibits VEGFR-1, -2, and -3.[2][4] The VEGF signaling pathway is a critical driver of angiogenesis.[2] By blocking these receptors, regorafenib prevents the proliferation and migration of endothelial cells, leading to a reduction in tumor vascularization.[4][6]

-

Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2 (TIE2): TIE2 is another key receptor in vessel maturation and stability.[3] Inhibition of TIE2 by regorafenib further disrupts the integrity of the tumor vasculature.[3]

Anti-Oncogenic and Anti-Proliferative Effects

Regorafenib directly targets kinases that are part of oncogenic signaling cascades within cancer cells, thereby inhibiting their proliferation and promoting apoptosis.[2][7] Key oncogenic targets include:

-

RAF Kinases: Regorafenib inhibits both wild-type BRAF and the mutated BRAF V600E, as well as RAF-1.[8][9] These kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in colorectal cancer and promotes cell division and survival.[2]

-

KIT and RET: These proto-oncogenic RTKs can be aberrantly activated in certain cancers, and their inhibition by regorafenib contributes to its anti-tumor effects.[2][8]

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells and blood vessels, regorafenib also influences the tumor microenvironment, which plays a critical role in tumor progression and metastasis.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs): These stromal RTKs are involved in the recruitment and activity of pericytes and fibroblasts, which support tumor growth.[2][8] By inhibiting PDGFR and FGFR, regorafenib disrupts this supportive stromal network.[2] This is particularly relevant as signaling through these pathways can be a mechanism of resistance to anti-VEGF therapies.[2]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Regorafenib inhibits CSF1R, which is crucial for the differentiation and survival of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, angiogenesis, and immunosuppression.[3][4] By reducing TAM infiltration, regorafenib may help to restore an anti-tumor immune response.[3][10]

Quantitative Data: Kinase Inhibition Profile

The potency of regorafenib against its various kinase targets has been quantified in numerous preclinical studies. The following tables summarize the 50% inhibitory concentration (IC50) values of regorafenib against key kinases in both biochemical and cellular assays.

Table 1: In Vitro Biochemical Activity of Regorafenib Against Various Kinases [8][11]

| Kinase Category | Kinases | Regorafenib (IC50 [nM/L]) |

| Angiogenic RTKs | VEGFR-1, VEGFR-2, VEGFR-3, TIE-2 | 4.2–311 |

| Oncogenic RTKs | c-KIT, RET | 1.5–7 |

| Stromal RTKs | PDGFR-β, FGFR1 | 22–202 |

| Intracellular Signaling Kinases | c-RAF/RAF-1, wild-type BRAF, and mutant BRAFV600E | 2.5–28 |

Table 2: Cellular Activity of Regorafenib [11][12]

| Assay | Cell Type/Target | Regorafenib (IC50 [nM/L]) |

| VEGFR-2 Autophosphorylation | NIH-3T3/VEGFR-2 cells | 3 |

| VEGFR-2 Autophosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | 4–16 |

| VEGFR-3 Autophosphorylation | Lymphatic Endothelial Cells (LECs) | 4–16 |

| TIE-2 Autophosphorylation | Chinese hamster ovary-TIE-2 cells | 31 |

| PDGFR-β Autophosphorylation | Human Aortic Smooth Muscle Cells (HAoSMCs) | 90 |

| FGFR Signaling | MCF-7 cells | ~200 |

| Cell Proliferation | SW620 and Colo-205 CRC cell lines | 970–3270 |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by regorafenib in colorectal cancer.

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways in colorectal cancer.

Caption: Experimental workflow for evaluating the mechanism of action of regorafenib.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols commonly used to investigate the mechanism of action of regorafenib.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory effect of regorafenib on the enzymatic activity of purified kinases.

-

General Protocol:

-

Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.

-

Varying concentrations of regorafenib are added to the reaction.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays (e.g., HTRF, Kinase-Glo).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the regorafenib concentration.[13]

-

Cellular Phosphorylation Assays

-

Objective: To assess the ability of regorafenib to inhibit the phosphorylation (activation) of target kinases within a cellular context.

-

General Protocol (Example: VEGFR2 phosphorylation in HUVECs):

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluency and then serum-starved to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of regorafenib for a specified time.

-

Cells are then stimulated with a ligand (e.g., VEGF-A) to induce receptor phosphorylation.

-

The stimulation is stopped, and the cells are lysed to extract proteins.

-

The phosphorylation status of the target kinase (e.g., p-VEGFR2) is analyzed by Western blotting using phospho-specific antibodies. Total protein levels of the kinase are also measured as a loading control.

-

Densitometry is used to quantify the bands, and the inhibition of phosphorylation is calculated relative to the vehicle-treated control.[12]

-

Cell Proliferation Assays

-

Objective: To determine the effect of regorafenib on the growth of cancer cells or endothelial cells.

-

General Protocol (Example: Crystal Violet Assay with CRC cells):

-

Colorectal cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing increasing concentrations of regorafenib or a vehicle control.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

The medium is removed, and the cells are fixed with a solution like glutaraldehyde.

-

The fixed cells are stained with a crystal violet solution, which stains the cell nuclei.

-

After washing and drying, the incorporated dye is solubilized, and the absorbance is measured using a plate reader at a specific wavelength.

-

The absorbance is proportional to the number of viable cells, and IC50 values for cell growth inhibition can be calculated.[10]

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of regorafenib in a living organism.

-

General Protocol (Example: Subcutaneous CRC Xenograft Model):

-

Human colorectal cancer cells (e.g., HCT116) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives regorafenib orally (e.g., by gavage) at a specified dose and schedule (e.g., daily for a set number of days). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for microvessel density (CD31) and apoptosis (TUNEL)).[14]

-

-

Orthotopic Models: For studying metastasis, cancer cells can be implanted into the organ of origin (e.g., the cecum for colorectal cancer) to better mimic the natural progression of the disease.[15]

Conclusion

This compound exerts its anti-tumor effects in colorectal cancer through a complex and potent mechanism of action that involves the simultaneous inhibition of multiple key kinases. Its ability to target angiogenesis, oncogenesis, and the tumor microenvironment provides a strong rationale for its clinical efficacy in patients with refractory metastatic colorectal cancer. A thorough understanding of these molecular mechanisms, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the continued development of novel therapeutic strategies and for optimizing the use of regorafenib in the clinic.

References

- 1. apexbt.com [apexbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. targetedonc.com [targetedonc.com]

- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 7. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Its therapeutic efficacy is intrinsically linked to its specific chemical structure and solid-state form. This technical guide provides a comprehensive overview of a common and practical synthetic route to Regorafenib, culminating in the crystallization of its stable monohydrate form. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Regorafenib, with the systematic name 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is an oral multi-kinase inhibitor. It targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The commercially available form of Regorafenib is a monohydrate, which exhibits advantageous properties in terms of stability. This guide focuses on a widely utilized synthetic pathway, proceeding through key intermediates to yield high-purity Regorafenib, followed by the specific process for its crystallization into the monohydrate form.

Synthesis of Regorafenib

The synthesis of Regorafenib is a multi-step process. A practical and frequently described route involves the synthesis of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. These intermediates are then coupled to form Regorafenib.

Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

The synthesis of this key intermediate is achieved through the reaction of 4-amino-3-fluorophenol with 4-chloro-N-methylpyridine-2-carboxamide.

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, and N,N-dimethylacetamide (DMAc).

-

Stir the mixture until all solids are completely dissolved.

-

Add sodium hydroxide to the solution.

-

Heat the reaction mixture to 105 °C and maintain this temperature for 1 hour.

-

Upon completion of the reaction, add water to the system.

-

Cool the mixture to 10 °C and stir overnight to facilitate crystallization.

-

Filter the resulting solid, wash, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

| Reactant/Reagent | Molar Ratio/Amount | Reference |

| 4-amino-3-fluorophenol | 1.0 eq | |

| 4-chloro-N-methylpyridine-2-carboxamide | 1.0 eq | |

| N,N-dimethylacetamide | Solvent | |

| Sodium Hydroxide | - | |

| Product | Yield | Purity |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 88.9% | 99.3% (HPLC) |

Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This isocyanate intermediate can be synthesized from 4-chloro-3-(trifluoromethyl)aniline.

-

Dissolve triphosgene in dichloromethane (DCM).

-

Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.

-

Subsequently, add a solution of triethylamine in DCM dropwise.

-

Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

| Reactant/Reagent | Molar Ratio/Amount | Reference |

| 4-chloro-3-(trifluoromethyl)aniline | 1.0 eq | |

| Triphosgene | - | |

| Triethylamine | - | |

| Dichloromethane | Solvent |

Final Synthesis of Regorafenib

The final step involves the reaction of the two key intermediates to form Regorafenib.

-

To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to stir at room temperature. A brown solid will precipitate.

-

Continue stirring for 16 hours.

-

Filter the precipitate and suspend it in diethyl ether.

-

Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.

| Reactant/Reagent | Molar Ratio/Amount | Reference |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 1.0 eq | |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 1.2 eq | |

| Dichloromethane | Solvent | |

| Diethyl Ether | Washing Solvent | |

| Product | Overall Yield | Purity |

| Regorafenib | 46.5% | 99.96% |

Crystallization of Regorafenib Monohydrate

The conversion of anhydrous Regorafenib to its monohydrate form is a critical step to obtain the desired stable crystalline form.

Experimental Protocol:

-

Dissolve the synthesized Regorafenib (polymorph I) in acetone.

-

Filter the solution to remove any insoluble impurities.

-

Add water to the filtrate until precipitation occurs.

-

Filter the precipitate and dry it at room temperature under ambient humidity.

| Starting Material | Solvent System | Outcome | Reference |

| Regorafenib (Polymorph I) | Acetone/Water | This compound |

Signaling Pathways and Mechanism of Action

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways crucial for tumor growth and proliferation. The primary targets include VEGFR, PDGFR, and the Raf-MEK-ERK pathway.

Regorafenib Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallization of this compound.

Regorafenib's Inhibition of Key Signaling Pathways

Caption: Regorafenib inhibits VEGFR, PDGFR, and Raf signaling pathways.

Detailed VEGFR Signaling Pathway

Caption: Simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.

Conclusion

This technical guide outlines a robust and scalable synthetic route for Regorafenib and its subsequent crystallization to the stable monohydrate form. The provided experimental protocols and quantitative data offer valuable insights for process optimization and scale-up activities. Furthermore, the visualization of the key signaling pathways inhibited by Regorafenib underscores the molecular basis of its therapeutic action. This comprehensive overview serves as a foundational resource for professionals engaged in the research and development of this important anti-cancer agent.

The Genesis of a Multi-Targeted Approach: A Technical Guide to the Discovery and Development of Regorafenib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib (Stivarga®) stands as a significant milestone in the treatment of various cancers, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). Its development marked a strategic shift towards a multi-pronged attack on tumor progression by simultaneously targeting multiple critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of regorafenib, with a focus on its mechanism of action as a multikinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, extensive quantitative data, and visual representations of key biological processes to facilitate a deeper understanding of this important therapeutic agent.

Introduction: The Rationale for Multikinase Inhibition

The complexity and redundancy of signaling pathways that drive tumor growth, angiogenesis, and metastasis have posed significant challenges to the development of effective cancer therapies. Targeting a single kinase often leads to the activation of alternative pathways, resulting in therapeutic resistance. This understanding spurred the development of multikinase inhibitors, designed to simultaneously block several key signaling nodes, thereby offering a more robust and durable anti-tumor response. Regorafenib emerged from this paradigm, designed to inhibit a specific spectrum of kinases involved in oncogenesis, the tumor microenvironment, and angiogenesis.[1]

Discovery and Medicinal Chemistry

Regorafenib (BAY 73-4506) is an oral diphenylurea derivative. Its discovery stemmed from a drug discovery program focused on urea-based compounds, building upon the success of sorafenib. The chemical structure of regorafenib is 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. A key structural feature that distinguishes it from sorafenib is the presence of a fluorine atom in the central phenyl ring. This modification results in a distinct kinase inhibition profile.[2]

Mechanism of Action: A Triad of Anti-Tumor Activity

Regorafenib exerts its anti-tumor effects by inhibiting a range of kinases crucial for tumor progression. Its mechanism of action can be broadly categorized into three key areas: anti-angiogenic, anti-proliferative, and modulation of the tumor microenvironment.[3][4]

Inhibition of Angiogenesis

A hallmark of cancer is the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. Regorafenib potently inhibits key receptor tyrosine kinases (RTKs) that drive this process.[5]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib targets VEGFR1, VEGFR2, and VEGFR3, which are critical mediators of angiogenesis and lymphangiogenesis. By inhibiting these receptors, it blocks the signaling cascade initiated by vascular endothelial growth factors (VEGFs), leading to a reduction in endothelial cell proliferation, migration, and new vessel formation.[1][6]

-

Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2): TIE2 is another important receptor involved in vascular maturation and stability. Regorafenib's inhibition of TIE2 further disrupts the integrity of the tumor vasculature.[3]

Inhibition of Oncogenic Signaling

Regorafenib directly targets kinases that are integral to oncogenic signaling pathways, thereby inhibiting tumor cell proliferation and survival.

-

RAF Kinases: Regorafenib inhibits both wild-type BRAF and the V600E mutant, as well as RAF-1 (c-RAF). These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[7][8]

-

KIT and RET: The proto-oncogenes KIT and RET are RTKs that, when mutated or overexpressed, can drive the growth of certain cancers, notably GIST and some types of thyroid cancer. Regorafenib effectively inhibits these kinases.[8]

Modulation of the Tumor Microenvironment

The tumor microenvironment, which includes stromal cells and immune cells, plays a critical role in tumor progression and metastasis. Regorafenib influences this environment through the inhibition of:

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-β, expressed on pericytes and stromal cells, is involved in the stabilization of blood vessels and the regulation of interstitial fluid pressure within the tumor. Inhibition of PDGFR-β can lead to a "normalization" of the tumor vasculature, potentially enhancing the delivery of other therapeutic agents.[9]

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs are implicated in tumor angiogenesis and cell proliferation.

-

Colony-Stimulating Factor 1 Receptor (CSF1R): By inhibiting CSF1R, regorafenib can modulate the activity of tumor-associated macrophages (TAMs), which are key components of the immunosuppressive tumor microenvironment.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes involved in the development of regorafenib, the following diagrams have been generated using the DOT language.

Caption: Regorafenib Discovery and Development Workflow.

Caption: Regorafenib's Multikinase Inhibition Mechanism of Action.

Caption: Key Signaling Pathways Inhibited by Regorafenib.

Preclinical Pharmacology

The anti-tumor activity of regorafenib was extensively evaluated in a battery of preclinical models, which provided the foundational evidence for its clinical development.

In Vitro Kinase Inhibition

Biochemical assays were employed to determine the inhibitory activity of regorafenib against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against key angiogenic and oncogenic kinases.

Table 1: In Vitro Biochemical Kinase Inhibition Profile of Regorafenib

| Kinase Target | IC50 (nM) | Kinase Family |

| VEGFR1 | 13 | Angiogenic RTK |

| VEGFR2 | 4.2 | Angiogenic RTK |

| VEGFR3 | 46 | Angiogenic RTK |

| TIE2 | 13-31 | Angiogenic RTK |

| PDGFR-β | 22 | Stromal RTK |

| FGFR1 | 202 | Stromal RTK |

| KIT | 7 | Oncogenic RTK |

| RET | 1.5 | Oncogenic RTK |

| RAF-1 | 2.5 | Intracellular Kinase |

| BRAF | 28 | Intracellular Kinase |

| BRAF (V600E) | 19 | Intracellular Kinase |

| Data compiled from multiple sources.[7][8][10][11] |

Cellular Assays

The effect of regorafenib on cellular processes was assessed in various cell lines.

Table 2: In Vitro Cellular Activity of Regorafenib

| Assay | Cell Line | IC50 (nM) |

| VEGFR2 Autophosphorylation | NIH-3T3/VEGFR2 | 3 |

| PDGFR-β Autophosphorylation | HAoSMCs | 90 |

| VEGF-stimulated Proliferation | HUVECs | ~3 |

| FGF2-stimulated Proliferation | HUVECs | 127 |

| PDGF-BB-stimulated Proliferation | HAoSMCs | 146 |

| Cell Proliferation | SW620 (colorectal cancer) | 967 |

| Cell Proliferation | Colo-205 (colorectal cancer) | 3269 |

| Data compiled from multiple sources.[7][8] |

In Vivo Tumor Xenograft Models

Regorafenib demonstrated significant anti-tumor efficacy in various human tumor xenograft models in immunocompromised mice.

Table 3: In Vivo Efficacy of Regorafenib in Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Colo-205 (colorectal) | 10 mg/kg/day, p.o. | ~75% at day 14 | [7] |

| Gastric Cancer PDX (8 models) | 10 mg/kg/day, p.o. | 72-96% | [6] |

| H129 (hepatoma) | 10 mg/kg/day, p.o. | Significant survival benefit | [4] |

| CT26 (colon, orthotopic) | 30 mg/kg/day, p.o. | Complete tumor growth suppression | [5] |

| HT-29 (colon) | 10 mg/kg/day, p.o. | Significant reduction in tumor vascularity and perfusion | [12] |

| p.o. = per os (by mouth); PDX = Patient-Derived Xenograft |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Kinase Reaction: Recombinant kinase domains (e.g., VEGFR2, RAF-1) are incubated in a reaction buffer containing ATP and a suitable substrate (e.g., a biotinylated peptide).

-

Compound Incubation: Serially diluted regorafenib or vehicle control is added to the kinase reaction mixture.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, where a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate are added. The HTRF signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot for VEGFR2 Phosphorylation in HUVECs

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved for several hours. Cells are pre-treated with various concentrations of regorafenib or vehicle for a specified time (e.g., 1 hour) before stimulation with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).[13][14]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The membrane is then stripped and re-probed with an antibody for total VEGFR2 as a loading control.[15][16][17]

MTT Cell Proliferation Assay

-

Cell Seeding: Cancer cells (e.g., SW620, Colo-205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3][9][18]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of regorafenib or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[2][19]

In Vivo Colorectal Cancer Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[12][20]

-

Tumor Cell Implantation: A suspension of human colorectal cancer cells (e.g., HCT116, HT-29) is injected subcutaneously or orthotopically into the mice.[12][20]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: Regorafenib is administered orally (by gavage) at a specified dose and schedule (e.g., 10-30 mg/kg, daily). The control group receives the vehicle.[20]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[20]

Clinical Development

The clinical development of regorafenib has been marked by a series of well-designed clinical trials that have established its efficacy and safety in various cancer types.

Phase I and II Studies

Initial Phase I trials established the safety, tolerability, and recommended dose of regorafenib. Phase II studies then explored its activity in a range of solid tumors, demonstrating promising signals of efficacy, particularly in mCRC and GIST.[7]

The CORRECT Trial: A Pivotal Phase III Study in mCRC

The CORRECT (Colorectal cancer treated with regorafenib or placebo after failure of standard therapy) trial was a landmark international, multicenter, randomized, double-blind, placebo-controlled Phase III study that evaluated the efficacy and safety of regorafenib in patients with mCRC who had progressed after all standard therapies.[21]

Table 4: Key Efficacy Outcomes of the CORRECT Trial

| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64-0.94) | 0.0052 |

| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42-0.58) | <0.0001 |

| Disease Control Rate | 41% | 15% | - | <0.0001 |

| CI = Confidence Interval[21] |

The CORRECT trial successfully met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in overall survival for patients treated with regorafenib.

Pharmacokinetics and Metabolism

Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9). It has two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have similar in vitro pharmacological activity and steady-state concentrations as the parent drug.[8] The drug is eliminated predominantly in the feces.[2]

Safety and Tolerability

The most common treatment-related adverse events observed with regorafenib include hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash. These side effects are generally manageable with supportive care and dose modifications.[19]

Conclusion

The discovery and development of regorafenib exemplify a successful translation of the multikinase inhibitor concept into a clinically effective cancer therapy. Its broad-spectrum activity against key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment provides a robust mechanism for its anti-tumor effects. The comprehensive preclinical evaluation and well-executed clinical trials have firmly established its role in the treatment of refractory metastatic colorectal cancer and other solid tumors. This technical guide provides a detailed roadmap of the scientific journey of regorafenib, offering valuable insights for researchers and clinicians working on the next generation of cancer therapeutics.

References

- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. iris.unibs.it [iris.unibs.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nice.org.uk [nice.org.uk]

- 19. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Regorafenib Monohydrate: A Deep Dive into its Metabolites and Their Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Regorafenib, an oral multi-kinase inhibitor, has become a valuable therapeutic agent in the treatment of various malignancies, including metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Upon administration, Regorafenib is metabolized into several compounds, with two major active metabolites, M-2 (pyridine N-oxide) and M-5 (demethylated pyridine N-oxide), demonstrating significant pharmacological activity.[5][6] This technical guide provides a comprehensive overview of the biological activity of Regorafenib and its key metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9).[6][7] The primary metabolic pathway involves the N-oxidation of the pyridine ring of Regorafenib to form the active metabolite M-2. Subsequent demethylation of M-2 leads to the formation of another active metabolite, M-5.[6] Both M-2 and M-5 circulate in plasma at concentrations comparable to the parent drug at steady state.[2][3] Regorafenib and its metabolite M-2 can also undergo glucuronidation to form inactive metabolites, M-7 and M-8, respectively.[6]

Biological Activity of Regorafenib and its Metabolites

Both in vitro and in vivo studies have demonstrated that the primary metabolites of Regorafenib, M-2 and M-5, exhibit a pharmacological activity profile comparable to the parent compound.[1][2] They have been shown to potently inhibit a range of kinases involved in cancer progression.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of Regorafenib, M-2, and M-5 against various kinases has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of each compound.

| Target Kinase | Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| VEGFR1 | Regorafenib | 13 | - | [8][9] |

| VEGFR2 | Regorafenib | 4.2 | 3 | [8][10] |

| VEGFR2 | M-2 | - | 30 | [10] |

| VEGFR2 | M-5 | - | 20 | [10] |

| VEGFR3 | Regorafenib | 46 | - | [8][9] |

| TIE-2 | Regorafenib | - | 31 | [10] |

| TIE-2 | M-2 | - | - | [10] |

| TIE-2 | M-5 | - | - | [10] |

| KIT | Regorafenib | 7 | - | [8][9] |

| KIT (mutant) | Regorafenib | 10-20 | - | [10] |

| RET | Regorafenib | 1.5 | - | [8][9] |

| RET (mutant) | Regorafenib | ~10 | - | [10] |

| PDGFR-β | Regorafenib | 22 | 90 | [8][10] |

| FGFR1 | Regorafenib | - | ~200 | [10] |

| BRAF | Regorafenib | 28 | - | [8] |

| BRAF (V600E) | Regorafenib | 19 | - | [8] |

| RAF-1 | Regorafenib | 2.5 | - | [8][9] |

Note: A dash (-) indicates that the data was not available in the cited sources.

Signaling Pathways Targeted by Regorafenib and its Metabolites

Regorafenib and its active metabolites exert their anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Additionally, they target oncogenic kinases such as KIT and RET, and components of the RAF/MEK/ERK signaling cascade.

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of Regorafenib and its metabolites.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.

General Protocol:

-

Recombinant human kinases are incubated with a specific substrate and ATP.

-

Regorafenib, M-2, or M-5 are added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Phosphorylation Assays

Objective: To assess the ability of the compounds to inhibit kinase activity within a cellular context.

General Protocol:

-

Cells expressing the target kinase (e.g., NIH-3T3 cells overexpressing VEGFR-2) are cultured.[10]

-

The cells are treated with various concentrations of Regorafenib, M-2, or M-5.

-

Kinase activation is stimulated with a specific ligand (e.g., VEGF for VEGFR-2).

-

Cell lysates are prepared, and the phosphorylation status of the target kinase and downstream signaling proteins is determined by Western blotting or ELISA using phospho-specific antibodies.

-

IC50 values are determined based on the reduction in phosphorylation levels.[10]

Cell Proliferation Assays

Objective: To evaluate the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

General Protocol:

-

Cancer cell lines (e.g., colorectal cancer lines HCT116 and HT29) are seeded in multi-well plates.[11]

-

After cell attachment, they are treated with a range of concentrations of Regorafenib, M-2, or M-5.

-

The cells are incubated for a specified duration (e.g., 48-72 hours).

-

Cell viability is assessed using methods such as the CCK8 assay, which measures metabolic activity.[11]

-

The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

-

Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Regorafenib, M-2, or M-5 are administered orally at a specified dose and schedule (e.g., 10 mg/kg/day).[2][12]

-

Tumor volume is measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis and cell proliferation markers.

Conclusion

The metabolites of Regorafenib Monohydrate, particularly M-2 and M-5, are not merely byproducts of drug metabolism but are pharmacologically active entities that contribute significantly to the overall anti-tumor efficacy of the parent compound. Their ability to inhibit key kinases involved in angiogenesis and oncogenesis at potencies comparable to Regorafenib underscores their importance in the therapeutic effect observed in patients. A thorough understanding of the biological activity and metabolic profile of these metabolites is crucial for optimizing clinical outcomes and for the future development of related targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural analysis of Regorafenib Monohydrate cocrystals

An In-depth Technical Guide to the Structural Analysis of Regorafenib Monohydrate Cocrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of this compound cocrystals. Regorafenib, an oral multi-kinase inhibitor, is utilized in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and advanced hepatocellular carcinoma.[1][2] Its commercial form, a monohydrate (REG·H₂O), suffers from poor aqueous solubility, which can limit its clinical efficacy.[1][3] Crystal engineering, specifically the formation of cocrystals, presents a promising strategy to enhance the physicochemical properties of Regorafenib, such as solubility and dissolution rate, without altering its intrinsic pharmacological activity.[1][4]

This document details the synthesis and characterization of various Regorafenib cocrystals, presenting key quantitative data in comparative tables. It outlines the experimental protocols for cocrystal screening, synthesis, and analysis, and visualizes critical workflows and the signaling pathways targeted by Regorafenib.

Data Presentation: Physicochemical Properties

The formation of cocrystals with various dicarboxylic acids has been shown to significantly alter the properties of this compound.[1] The following tables summarize the quantitative data from structural, thermal, and solubility analyses of several reported cocrystals compared to the parent drug.

Table 1: Crystallographic Data for this compound and its Cocrystals

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| REG·H₂O[5] | C₂₁H₁₇ClF₄N₄O₄ | Monoclinic | P 1 21/c 1 | 4.7783 | 21.9538 | 20.5581 | 90.00 | 92.3410 | 90.00 | 2154.0 |

| REG–MA (1:1)[1] | C₂₁H₁₅ClF₄N₄O₃·C₃H₄O₄ | Triclinic | P-1 | 11.23 | 12.01 | 12.18 | 62.45 | 66.89 | 88.01 | 1343.4 |

| REG–GA (1:1)[1] | C₂₁H₁₅ClF₄N₄O₃·C₅H₈O₄ | Monoclinic | P2₁/n | 10.34 | 16.59 | 16.64 | 90.00 | 97.56 | 90.00 | 2831.1 |

| REG–PA (2:1)[1] | 2(C₂₁H₁₅ClF₄N₄O₃)·C₇H₁₂O₄ | Triclinic | P-1 | 10.01 | 12.89 | 21.53 | 90.11 | 96.11 | 109.23 | 2584.2 |

REG·H₂O: this compound; REG–MA: Regorafenib-Malonic Acid; REG–GA: Regorafenib-Glutaric Acid; REG–PA: Regorafenib-Pimelic Acid.

Table 2: Thermal Properties and Solubility Data

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Apparent Solubility (μg/mL) | Dissolution Rate Improvement (vs. REG·H₂O) |

| REG·H₂O | ~186-206[6] | ~220 | 0.05 | - |

| REG–MA | 158.4 | 158.4 | 0.06 | Comparable |

| REG–GA | 151.7 | 179.8 | 0.81 | Significantly Enhanced[1] |

| REG–PA | 170.1 | 185.3 | 3.51 (70.3x increase)[7] | Significantly Enhanced[1] |

Experimental Protocols

The successful development of pharmaceutical cocrystals relies on a systematic workflow encompassing screening, synthesis, and comprehensive characterization.

Cocrystal Screening and Synthesis Workflow

The initial phase involves selecting suitable coformers based on crystal engineering principles, followed by synthesis using various methods and subsequent characterization to confirm cocrystal formation.

Caption: A generalized workflow for cocrystal screening, synthesis, and characterization.

Cocrystal Screening

The selection of appropriate coformers is a critical step. Computational methods and established principles guide this process:

-

Computational Screening: Models like COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) can predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and potential coformers, reducing the experimental search space.[8]

-

Crystal Engineering Principles: Coformers are often selected based on their ability to form robust supramolecular synthons (e.g., acid-amide) with the API through non-covalent interactions like hydrogen bonds.[4]

Cocrystal Synthesis Methods

Several techniques are employed for the synthesis of Regorafenib cocrystals:

-

Liquid-Assisted Grinding (LAG): The API and coformer are ground together in a mortar and pestle or a ball mill with a minimal amount of a solvent.[1][4] This method is efficient for screening and can rapidly produce cocrystals.[9]

-

Protocol: A stoichiometric mixture of this compound and the chosen coformer is placed in a grinding jar with a few drops of a suitable solvent (e.g., acetonitrile, ethanol). The mixture is then ground at a specified frequency (e.g., 30 Hz) for a set duration (e.g., 60 minutes). The resulting solid is collected for analysis.

-

-

Slurry Crystallization: The API and coformer are stirred in a solvent in which they have limited solubility.[1] Over time, the less stable forms dissolve and the more stable cocrystal precipitates.

-

Protocol: A supersaturated solution of the coformer is prepared. An excess of this compound is added to this solution. The resulting slurry is stirred at a constant temperature (e.g., 25 °C) for several days. The solid is then filtered, washed, and dried.[10]

-

-

Solution Evaporation: Both the API and coformer are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the crystallization of the cocrystal.[4] This method is often used to grow single crystals suitable for X-ray diffraction.[10]

-

Protocol: Stoichiometric amounts of Regorafenib and the coformer are dissolved in a suitable solvent (e.g., acetone) with gentle heating. The solution is filtered to remove any undissolved particles and then left for slow evaporation at room temperature. Crystals are harvested once they appear.[11]

-

Characterization Techniques

A suite of analytical methods is used to confirm cocrystal formation and evaluate its properties.[4][12]

-

X-ray Diffraction (XRD): This is the definitive method for identifying new crystalline phases.[13]

-

Powder X-ray Diffraction (PXRD): Used to check the formation of a new crystalline phase by comparing the diffraction pattern of the product to the starting materials. A unique pattern indicates a new solid form.[14]

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides the absolute crystal structure, including bond lengths, angles, and intermolecular interactions, confirming the formation of a cocrystal.[13]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions. A cocrystal will typically exhibit a single, sharp melting endotherm that is different from the melting points of the individual components.[15][16]

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to assess thermal stability and determine the presence of solvent molecules.[16]

-

-

Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Detects shifts in the vibrational frequencies of functional groups involved in hydrogen bonding, providing evidence of the intermolecular interactions within the cocrystal lattice.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice, and solution NMR confirms the stoichiometric ratio of the components in the cocrystal.[1]

-

-

Physicochemical Property Assessment:

-

Powder Dissolution Studies: Measure the rate at which the cocrystal dissolves in a given medium, often showing significant improvements over the parent API.[1]

-

Dynamic Vapor Sorption (DVS): Assesses the hygroscopicity and physical stability of the cocrystal under varying relative humidity conditions.[1]

-

Regorafenib Signaling Pathways

Regorafenib is a multikinase inhibitor that targets several key signaling pathways involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment.[2][18] Its mechanism of action involves blocking the activity of various receptor tyrosine kinases (RTKs) and intracellular kinases.

Primary Kinase Inhibition Pathway

Regorafenib's primary targets are kinases that drive tumor growth and blood vessel formation. By inhibiting these, it effectively cuts off the tumor's nutrient supply and halts proliferation.[19]

Caption: Regorafenib inhibits multiple kinases involved in key cancer progression pathways.

Downstream ERK/NF-κB Signaling Pathway

A significant mechanism through which Regorafenib exerts its antitumor effect is by suppressing the ERK/NF-κB signaling pathway.[20] This inhibition leads to reduced expression of proteins involved in cell survival and proliferation and promotes apoptosis.

Caption: Regorafenib blocks the ERK/NF-κB cascade, leading to decreased survival signals and increased apoptosis.[20]

Conclusion

The structural and physicochemical characterization of this compound cocrystals demonstrates that crystal engineering is a highly effective strategy for overcoming the solubility limitations of the parent drug. Cocrystals with coformers like glutaric acid and pimelic acid have shown significantly enhanced apparent solubility and dissolution rates, which could potentially lead to improved oral bioavailability and more efficient clinical formulations.[1] The detailed protocols and pathway analyses provided herein serve as a technical resource for the continued research and development of novel solid forms of Regorafenib and other poorly soluble APIs.

References

- 1. Cocrystals of regorafenib with dicarboxylic acids: synthesis, characterization and property evaluation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C21H17ClF4N4O4 | CID 24768591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 7. globethesis.com [globethesis.com]

- 8. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. esrf.fr [esrf.fr]

- 10. mdpi.com [mdpi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Detection of cocrystal formation based on binary phase diagrams using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Comparison of the crystal structures of the potent anticancer and anti-angiogenic agent regorafenib and its monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is Regorafenib used for? [synapse.patsnap.com]

- 20. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Bioavailability of Regorafenib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and bioavailability of Regorafenib Monohydrate, a multi-kinase inhibitor used in the treatment of various cancers. This document synthesizes key data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes associated molecular pathways and workflows to support further research and development.

Solubility Profile

This compound is characterized by its poor aqueous solubility, a critical factor influencing its formulation development and oral bioavailability.[1][2] Its solubility has been determined in a range of organic solvents and aqueous media.

Quantitative Solubility Data

The solubility of Regorafenib and its monohydrate form in various solvents is summarized below.

| Solvent/Medium | Temperature | Solubility | Citation |

| Organic Solvents | |||

| Dimethylformamide (DMF) | 25°C | 410.34 ± 2.65 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | 25°C | ~30 mg/mL | [4] |

| Acetone | 25°C | 32.63 ± 0.26 mg/mL | [3] |

| Ethanol | Not Specified | ~14 mg/mL | [4] |

| Ethyl Acetate (EA) | 25°C | 15.16 ± 0.17 mg/mL | [3] |

| Dichloromethane (DCM) | 25°C | 2.71 ± 0.06 mg/mL | [3] |

| Aqueous & Biorelevant Media | |||

| Water (pH 1-13) | Not Specified | Insoluble | [5] |

| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.3 mg/mL | [4] |

| Dissolution Medium | 37°C | 26.28 µg/mL | [3] |

| Supercritical Fluid | |||

| Supercritical CO2 (338 K, 27 MPa) | 338 K | 6.44 x 10⁻⁶ (mole fraction) | [6][7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

-

Preparation: An excess amount of this compound is added to a sealed vial containing a known volume of the solvent of interest.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The resulting suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

-

Separation of Undissolved Solid: The collected supernatant is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of Regorafenib in the clear filtrate is determined using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).[3]

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Experimental Workflow: Solubility Determination

References

- 1. uspnf.com [uspnf.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nihs.go.jp [nihs.go.jp]

- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

The Role of Regorafenib Monohydrate in Modulating the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant clinical activity in various malignancies. Its therapeutic efficacy is not solely attributed to its direct anti-proliferative effects on tumor cells but also to its profound ability to modulate the complex tumor microenvironment (TME). This technical guide provides a comprehensive overview of the mechanisms by which regorafenib monohydrate reshapes the TME, focusing on its impact on angiogenesis, the immune landscape, and the stromal compartment. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of relevant signaling pathways are presented to offer a thorough resource for researchers and drug development professionals.

Introduction to this compound and the Tumor Microenvironment

This compound is the hydrated form of regorafenib, a small-molecule inhibitor of multiple protein kinases.[1] Its targets include kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor stroma (PDGFRβ, FGFR).[2] The TME is a complex and dynamic ecosystem comprising cancer cells, immune cells, stromal cells (such as cancer-associated fibroblasts), blood and lymphatic vessels, and the extracellular matrix. This environment plays a critical role in tumor progression, metastasis, and response to therapy. Regorafenib's broad kinase inhibition profile allows it to concurrently target multiple components of the TME, leading to a multi-pronged anti-tumor effect.[3]

Modulation of the Tumor Microenvironment by Regorafenib

Regorafenib's impact on the TME is multifaceted, primarily affecting angiogenesis, the immune infiltrate, and the stromal architecture.

Anti-Angiogenic Effects

Regorafenib potently inhibits key receptor tyrosine kinases involved in the formation of new blood vessels, a process critical for tumor growth and metastasis.[4]

-

VEGFR Inhibition : By blocking VEGFR1, VEGFR2, and VEGFR3, regorafenib directly inhibits the signaling cascade initiated by vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. This leads to a reduction in microvessel density and vascular permeability within the tumor.[5]

-

TIE2 Inhibition : Regorafenib also targets the TIE2 receptor, which is activated by angiopoietins and plays a crucial role in vessel maturation and stability. Inhibition of TIE2 can lead to vascular normalization, which can improve the delivery of other therapeutic agents and enhance anti-tumor immune responses.[6]

Immunomodulatory Effects

A growing body of evidence highlights the significant immunomodulatory properties of regorafenib, which can convert an immunosuppressive "cold" tumor into an immune-responsive "hot" tumor.[2]

-

Modulation of Tumor-Associated Macrophages (TAMs) : Regorafenib has been shown to inhibit the colony-stimulating factor 1 receptor (CSF1R), which is essential for the survival and differentiation of macrophages.[3] This leads to a reduction in the overall number of TAMs, which are often immunosuppressive.[2] Furthermore, regorafenib can repolarize TAMs from an anti-inflammatory, pro-tumoral M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.[7]

-

Enhancement of T-Cell Infiltration and Activity : By normalizing the tumor vasculature and modulating cytokine production, regorafenib can facilitate the infiltration of cytotoxic CD8+ T cells into the tumor.[8] It has been shown to increase the expression of CXCL10, a chemokine that attracts CXCR3-expressing T cells.[8] Additionally, regorafenib can reduce the number of immunosuppressive regulatory T cells (Tregs) within the TME.[2]

-

Regulation of Immune Checkpoints : Preclinical studies have demonstrated that regorafenib can decrease the expression of programmed death-ligand 1 (PD-L1) on tumor cells, potentially by inhibiting the RET-Src-STAT1 signaling pathway.[8] This provides a strong rationale for combining regorafenib with immune checkpoint inhibitors.

Effects on the Tumor Stroma

The tumor stroma, particularly cancer-associated fibroblasts (CAFs), plays a pivotal role in promoting tumor growth, invasion, and drug resistance.

-

Inhibition of Cancer-Associated Fibroblasts (CAFs) : Regorafenib has been shown to inhibit the proliferation and induce apoptosis of CAFs, in part by targeting the PDGFRβ signaling pathway and inhibiting AKT phosphorylation.[1][9] By reducing the number and activity of CAFs, regorafenib can disrupt the supportive stromal network of the tumor.

Quantitative Data on TME Modulation by Regorafenib

The following tables summarize quantitative data from various preclinical and clinical studies demonstrating the effects of regorafenib on the tumor microenvironment.

Table 1: Effects of Regorafenib on Angiogenesis

| Parameter | Model System | Treatment | Outcome | Reference |

| Microvessel Density (CD31+) | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | ~50% reduction vs. control | [3] |

| VEGFR2+ Endothelial Cells | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant decrease vs. control | [10] |

| Tumor Attenuation (Hounsfield Units) | Metastatic colorectal cancer patients | Regorafenib | Median decrease of 23.9% after 2 cycles | [11] |

| Soluble VEGFR2 Levels | Metastatic colorectal cancer patients | Regorafenib + Nivolumab | Decrease in sVEGFR2 levels | [12] |

Table 2: Immunomodulatory Effects of Regorafenib

| Parameter | Model System | Treatment | Outcome | Reference |

| M1/M2 Macrophage Ratio | Syngeneic liver cancer models | Regorafenib (5 mg/kg/day) | Increased M1/M2 ratio | [7] |

| CD8+ T Cell Infiltration | Orthotopic HCC model | Regorafenib (10 mg/kg) + anti-PD-1 | Significant increase in CD8+ T cells | [13] |

| Regulatory T Cells (Tregs) | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant reduction in FoxP3+ Tregs | [2] |

| F4/80+ Macrophages | Orthotopic CT26 colon cancer model | Regorafenib (30 mg/kg/day) | Significant reduction in macrophages | [2] |

| PD-L1 Expression | Melanoma cell lines | Regorafenib | Reduction in IFNγ-induced PD-L1 expression | [8] |

| CXCL10 Expression | Hepatocellular carcinoma cells | Regorafenib | Increased CXCL10 expression | [8] |

Table 3: Effects of Regorafenib on the Tumor Stroma

| Parameter | Model System | Treatment | Outcome | Reference |

| CAF Proliferation | In vitro co-culture | Regorafenib | Inhibition of CAF proliferation | [1] |

| CAF Apoptosis | In vitro co-culture | Regorafenib | Induction of CAF apoptosis | [1] |

| Stromal Reaction | Orthotopic colon cancer model with MSCs | Regorafenib | Inhibition of stromal reaction | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Murine Tumor Models

Objective: To evaluate the in vivo efficacy of regorafenib on tumor growth and the TME.

Protocol:

-

Cell Culture and Implantation:

-

Murine cancer cell lines (e.g., CT26 colon carcinoma, BNL-MEA hepatocellular carcinoma) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

-

For subcutaneous models, 1 x 10^6 cells are injected into the flank of syngeneic mice (e.g., BALB/c for CT26).[14]

-

For orthotopic models, a surgical procedure is performed to implant tumor cells into the corresponding organ (e.g., cecal wall for colon cancer).[3]

-

-

Treatment Administration:

-

Once tumors reach a palpable size (e.g., ~60 mm³), mice are randomized into treatment and control groups.[3]

-

Regorafenib is formulated in a vehicle such as Cremophor EL/ethanol (1:1) and administered daily by oral gavage at doses ranging from 3 to 30 mg/kg.[3][14]

-

The control group receives the vehicle alone.

-

-

Monitoring and Endpoint:

Immunohistochemistry (IHC) for TME Markers

Objective: To visualize and quantify the expression of specific markers within the tumor tissue.

Protocol:

-

Tissue Preparation:

-

Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.

-

5 µm sections are cut and mounted on slides.

-

-

Antigen Retrieval:

-

Slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed by heating the slides in a retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0) in a pressure cooker or water bath.[15]

-

-

Staining:

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are blocked with a protein block solution (e.g., 5% goat serum) to prevent non-specific antibody binding.[16]

-

Primary antibodies (e.g., anti-CD31 for blood vessels, anti-F4/80 for macrophages) are diluted in antibody diluent and incubated on the sections overnight at 4°C.[3][15]

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.[15]

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).[15]

-

Sections are counterstained with hematoxylin.

-

-

Quantification:

-

Images are captured using a microscope.

-

The percentage of positive staining area or the number of positive cells per field is quantified using image analysis software.

-

Flow Cytometry for Immune Cell Profiling

Objective: To identify and quantify different immune cell populations within the tumor.

Protocol:

-

Single-Cell Suspension Preparation:

-

Excised tumors are mechanically minced and enzymatically digested (e.g., using a tumor dissociation kit containing collagenase and DNase) to obtain a single-cell suspension.[17]

-

-

Antibody Staining:

-

Cells are incubated with a viability dye to exclude dead cells.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206).

-

For intracellular markers (e.g., FoxP3, cytokines), cells are fixed and permeabilized before staining.[17]

-

-

Data Acquisition and Analysis:

-

Stained cells are acquired on a flow cytometer.

-

Compensation is performed to correct for spectral overlap.

-

Data is analyzed using flow cytometry software to gate on specific cell populations and determine their frequencies.

-

ELISA for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in tumor lysates or plasma.

Protocol:

-

Sample Preparation:

-

Tumors are homogenized in a lysis buffer containing protease inhibitors.

-

The lysate is centrifuged, and the supernatant is collected.

-

Protein concentration is determined using a BCA assay.

-

-

ELISA Procedure:

-

An ELISA plate is coated with a capture antibody specific for the cytokine of interest.[11]

-

The plate is blocked to prevent non-specific binding.

-

Standards and samples are added to the wells.

-

A biotinylated detection antibody is added, followed by streptavidin-HRP.[11]

-

A substrate solution is added to produce a colorimetric signal.

-

The absorbance is read on a plate reader.

-

-

Data Analysis:

-

A standard curve is generated from the absorbance values of the standards.

-

The concentration of the cytokine in the samples is calculated from the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by regorafenib and a typical experimental workflow for its preclinical evaluation.

Signaling Pathways

Caption: Regorafenib's multi-kinase inhibition of key signaling pathways in the TME.

Experimental Workflow

Caption: A typical experimental workflow for preclinical evaluation of regorafenib.

Conclusion

This compound exerts a profound and multifaceted influence on the tumor microenvironment. Its ability to simultaneously inhibit angiogenesis, modulate the immune landscape, and disrupt the tumor stroma underscores its clinical efficacy. By re-educating the TME from a pro-tumoral to an anti-tumoral state, regorafenib not only has direct anti-cancer effects but also creates a more favorable environment for other therapies, particularly immunotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the intricate mechanisms of regorafenib and for the development of novel combination strategies to improve patient outcomes. The continued exploration of regorafenib's TME-modulating properties will be crucial for optimizing its clinical use and identifying predictive biomarkers for patient selection.

References

- 1. researchgate.net [researchgate.net]

- 2. targetedonc.com [targetedonc.com]